molecular formula C11H20N2O B1351785 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one CAS No. 876710-79-1

1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one

Cat. No.: B1351785
CAS No.: 876710-79-1
M. Wt: 196.29 g/mol
InChI Key: QASZUWYYFJDMOS-UHFFFAOYSA-N
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Description

1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is an organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound is characterized by a pyrrolidin-2-one ring attached to a piperidine moiety via an ethyl linker

Scientific Research Applications

1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

According to the available information, “1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one” has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures.

Future Directions

As “1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one” is provided for early discovery researchers , it could be used in various research fields. However, the specific future directions would depend on the results of further studies and experiments with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-piperidone with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrrolidinone rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one
  • 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
  • 1-piperidin-4-yl-pyrrolidin-2-one

Uniqueness: 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-5-3-8-13(11)9-6-10-4-1-2-7-12-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASZUWYYFJDMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405683
Record name 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-79-1
Record name 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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